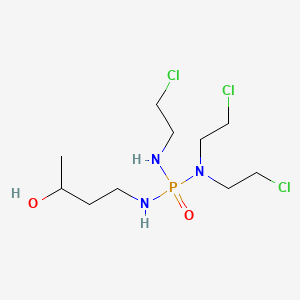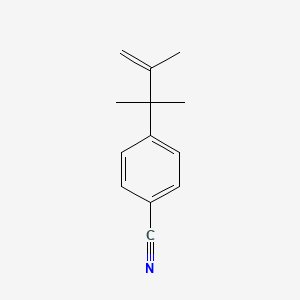
Benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- is an organic compound with the molecular formula C12H13N It is a derivative of benzonitrile, characterized by the presence of a 4-(1,1,2-trimethyl-2-propenyl) substituent on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This reaction can be carried out using various catalysts and solvents to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of benzonitrile derivatives often involves the use of green chemistry principles. For instance, the use of ionic liquids as solvents and catalysts has been explored to minimize environmental impact and improve process efficiency . These methods not only enhance the yield but also simplify the separation and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: Benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and hydrogen gas (H) in the presence of a catalyst are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and sodium hydroxide (NaOH) for nucleophilic substitution are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction typically produces primary amines.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of dyes, pesticides, and advanced coatings.
Mecanismo De Acción
The mechanism by which benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- exerts its effects involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved in its action include enzyme inhibition and receptor binding, which are critical for its biological and medicinal applications .
Comparación Con Compuestos Similares
- Benzonitrile
- 2,4,6-Trimethylbenzonitrile
- 4-Methylbenzonitrile
Comparison: Compared to other benzonitrile derivatives, benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other derivatives may not be as effective .
Propiedades
Número CAS |
77587-05-4 |
|---|---|
Fórmula molecular |
C13H15N |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
4-(2,3-dimethylbut-3-en-2-yl)benzonitrile |
InChI |
InChI=1S/C13H15N/c1-10(2)13(3,4)12-7-5-11(9-14)6-8-12/h5-8H,1H2,2-4H3 |
Clave InChI |
JMBOMPQBQRUTIE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C)(C)C1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


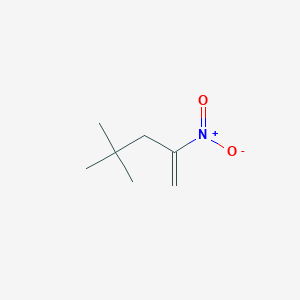
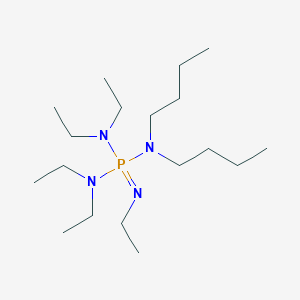
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)


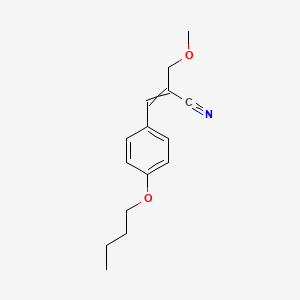
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)

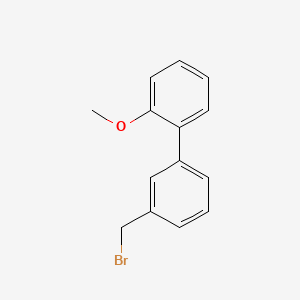
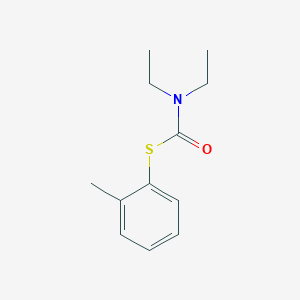
![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)

